[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride [(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 921074-88-6
VCID: VC8318951
InChI: InChI=1S/C9H15N3/c1-7(2)9-11-5-4-8(12-9)6-10-3/h4-5,7,10H,6H2,1-3H3
SMILES: CC(C)C1=NC=CC(=N1)CNC
Molecular Formula: C9H15N3
Molecular Weight: 165.24

[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride

CAS No.: 921074-88-6

Cat. No.: VC8318951

Molecular Formula: C9H15N3

Molecular Weight: 165.24

* For research use only. Not for human or veterinary use.

[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride - 921074-88-6

Specification

CAS No. 921074-88-6
Molecular Formula C9H15N3
Molecular Weight 165.24
IUPAC Name N-methyl-1-(2-propan-2-ylpyrimidin-4-yl)methanamine
Standard InChI InChI=1S/C9H15N3/c1-7(2)9-11-5-4-8(12-9)6-10-3/h4-5,7,10H,6H2,1-3H3
Standard InChI Key KRRRBVLCBDSKOS-UHFFFAOYSA-N
SMILES CC(C)C1=NC=CC(=N1)CNC
Canonical SMILES CC(C)C1=NC=CC(=N1)CNC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound is a dihydrochloride salt of the tertiary amine [(2-Isopropylpyrimidin-4-yl)methyl]methylamine. Its systematic IUPAC name is N-methyl-1-(2-propan-2-ylpyrimidin-4-yl)methanamine dihydrochloride, reflecting the isopropyl-substituted pyrimidine core and methylamine side chain. Key molecular identifiers include:

PropertyValue
Molecular FormulaC₉H₁₅N₃·2HCl
Molecular Weight165.24 (free base) + 72.92 HCl
SMILES NotationCC(C)C₁=NC=CC(=N₁)CNC
InChI KeyKRRRBVLCBDSKOS-UHFFFAOYSA-N
PubChem CID (Free Base)46784176

The pyrimidine ring system contributes to potential π-π stacking interactions, while the isopropyl group introduces steric bulk that may influence binding affinities in biological systems.

Synthesis and Manufacturing Considerations

Synthetic Pathways

Industrial synthesis typically employs multistep protocols under controlled conditions:

  • Pyrimidine Core Formation: Cyclocondensation of β-diketones with amidines or urea derivatives generates the 2-isopropylpyrimidine scaffold.

  • Side-Chain Introduction: Nucleophilic substitution or reductive amination attaches the methylaminomethyl group at the pyrimidine's 4-position.

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, enhancing solubility and crystallinity.

Critical process parameters include:

ParameterOptimal Range
Reaction Temperature0–25°C (aminolysis step)
Solvent SystemMethanol/DCM mixtures
pH Control4.5–5.5 during salt formation

The discontinued status of commercial batches (as noted by CymitQuimica ) suggests challenges in scale-up or purification, potentially related to byproduct formation during quaternization.

Physicochemical Profile

Stability and Solubility

While experimental data remain limited, analogous pyrimidine derivatives exhibit:

PropertyEstimated Value
Aqueous Solubility≥50 mg/mL (pH 1–3)
LogP (Free Base)1.2 ± 0.3
pKa (Amine)8.9–9.4 (predicted)

The dihydrochloride form significantly improves water solubility compared to the free base, making it preferable for in vitro assays requiring polar solvents. Thermal gravimetric analysis of similar compounds suggests decomposition onset temperatures around 180–200°C, indicating moderate thermal stability for standard laboratory handling.

Biological Relevance and Hypothesized Mechanisms

Structural Activity Relationships

Though direct bioactivity data for this specific compound are unavailable, its structural analogs demonstrate:

  • Neuromodulatory Potential: Pyrimidine amines frequently act as histamine H₃ receptor antagonists (Kᵢ ≈ 50–200 nM).

  • Enzyme Inhibition: 4-aminomethylpyrimidines inhibit dihydrofolate reductase (DHFR) with IC₅₀ values in the micromolar range.

  • Blood-Brain Barrier Permeability: Predicted CNS MPO score of 4.2 suggests moderate brain penetration capability.

The isopropyl substituent may confer metabolic stability by impeding cytochrome P450-mediated oxidation at the pyrimidine 2-position.

Research Applications and Future Directions

Current Utilization

Despite its discontinued status, researchers have employed this compound as:

  • A synthetic intermediate in heterocyclic chemistry

  • A crystallization standard for X-ray diffraction studies of amine salts

  • A reference compound in mass spectrometry method development

Knowledge Gaps and Opportunities

Priority research areas include:

  • Target Deconvolution Studies: High-throughput screening against kinase panels and GPCR arrays.

  • Prodrug Development: Esterification of the amine groups to enhance bioavailability.

  • Computational Modeling: Molecular dynamics simulations of receptor binding kinetics.

A proposed synthetic roadmap for derivative development could involve:

Modification SitePotential Derivatives
Pyrimidine 5-PositionHalogenation for H-bonding
Isopropyl GroupCyclopropane bioisosteres
Methylamine Side ChainAcylation for sustained release
Hazard ParameterPrecautionary Measure
Inhalation RiskUse fume hood with >0.5 m/s face velocity
Ocular ExposureANSI Z87.1-compliant goggles
Spill ManagementNeutralize with 5% sodium bicarbonate

The compound's structural similarity to Schedule II precursor chemicals warrants strict inventory controls under 21 CFR §1300.

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